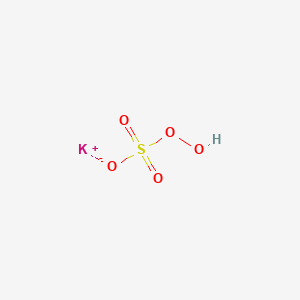
3-Hydroxydiflunisal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxydiflunisal is a chemical compound that is synthesized from diflunisal, a nonsteroidal anti-inflammatory drug (NSAID). It is a promising compound for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta (Aβ) peptides.
Wirkmechanismus
3-Hydroxydiflunisal inhibits the aggregation of Aβ peptides by binding to the hydrophobic residues of the peptides. This prevents the formation of toxic oligomers and fibrils, which are responsible for neuronal death in Alzheimer's disease. 3-Hydroxydiflunisal also reduces neuroinflammation and oxidative stress by inhibiting the activation of microglia and astrocytes and scavenging free radicals.
Biochemische Und Physiologische Effekte
3-Hydroxydiflunisal has been shown to reduce the levels of Aβ peptides in the brain and improve cognitive function in animal models of Alzheimer's disease. It also reduces neuroinflammation and oxidative stress, which are associated with the progression of the disease. 3-Hydroxydiflunisal has a good safety profile and does not cause significant toxicity or side effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Hydroxydiflunisal has several advantages for lab experiments. It is easy to synthesize and has a good safety profile. It also has a high purity and yield, which makes it suitable for large-scale production. However, 3-Hydroxydiflunisal has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer to animals. It also has a short half-life in the body, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several future directions for the research on 3-Hydroxydiflunisal. One direction is to optimize the synthesis method to improve the water solubility and half-life of the compound. Another direction is to study the effects of 3-Hydroxydiflunisal in human clinical trials to determine its safety and effectiveness for the treatment of Alzheimer's disease. Other future directions include investigating the potential of 3-Hydroxydiflunisal for the treatment of other neurodegenerative diseases and exploring its mechanism of action in more detail.
Synthesemethoden
3-Hydroxydiflunisal is synthesized by the reaction of diflunisal with sodium borohydride in methanol. The reaction yields 3-Hydroxydiflunisal in high purity and yield. The synthesis method is simple and cost-effective, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-Hydroxydiflunisal has shown promising results in scientific research for the treatment of Alzheimer's disease. It inhibits the aggregation of Aβ peptides, which is a hallmark of Alzheimer's disease. It also reduces neuroinflammation and oxidative stress, which contribute to the progression of the disease. 3-Hydroxydiflunisal has also shown potential for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Eigenschaften
CAS-Nummer |
138473-86-6 |
|---|---|
Produktname |
3-Hydroxydiflunisal |
Molekularformel |
C13H8F2O4 |
Molekulargewicht |
266.2 g/mol |
IUPAC-Name |
5-(2,4-difluorophenyl)-2,3-dihydroxybenzoic acid |
InChI |
InChI=1S/C13H8F2O4/c14-7-1-2-8(10(15)5-7)6-3-9(13(18)19)12(17)11(16)4-6/h1-5,16-17H,(H,18,19) |
InChI-Schlüssel |
CFMLSPVNKGETAQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=C(C(=C2)O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=C(C(=C2)O)O)C(=O)O |
Andere CAS-Nummern |
138473-86-6 |
Synonyme |
3-hydroxy-diflunisal 3-hydroxydiflunisal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)


![2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B161012.png)






